Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a benzenesulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride derivative, which is then reacted with piperazine to form the sulfonamide intermediate. This intermediate is further reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-1-carboxylate
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxazole]}-1,2,3,4-tetrahydropyrimidine-1-carboxylate)
Uniqueness
Ethyl 4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as an enzyme inhibitor, while the piperazine ring provides structural rigidity and modulates its pharmacokinetic properties .
Properties
Molecular Formula |
C18H28N2O5S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
ethyl 4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O5S/c1-6-25-18(21)19-7-9-20(10-8-19)26(22,23)17-12-15(13(2)3)14(4)11-16(17)24-5/h11-13H,6-10H2,1-5H3 |
InChI Key |
OUIUOHKREGELOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.